molecular formula C19H19NO7S B2689583 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327178-63-1

methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2689583
CAS No.: 1327178-63-1
M. Wt: 405.42
InChI Key: GSYAZWQKXNKIOB-PDGQHHTCSA-N
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Description

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C19H19NO7S and its molecular weight is 405.42. The purity is usually 95%.
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Biological Activity

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic organic compound characterized by its complex structure, which features a benzodioxane moiety and a sulfonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activity, particularly its inhibitory effects on various enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₅S
Molecular Weight 378.47 g/mol
IUPAC Name This compound
CAS Number 1327175-23-4

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes:

  • α-Glucosidase Inhibition : The compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially lead to lower postprandial blood glucose levels, making it a candidate for diabetes management .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest that the compound interacts favorably with the active sites of enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound in cellular models:

  • Cell-Based Assays : In vitro experiments using various cell lines have demonstrated that this compound can modulate metabolic pathways effectively. For instance, it has been observed to reduce melanin production in B16F10 melanoma cells, indicating potential applications in skin-related therapies .
  • Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots have illustrated the compound's mechanism of action against α-glucosidase. The results indicate competitive inhibition, which suggests that the compound binds to the enzyme's active site .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityUnique Aspects
Methyl (2Z)-3-(benzodioxan)acrylateLimited activitySimpler structure without amino groups
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylateModerate α-glucosidase activityLacks methoxy substitution

Properties

IUPAC Name

methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7S/c1-24-14-4-6-15(7-5-14)28(22,23)18(19(21)25-2)12-20-13-3-8-16-17(11-13)27-10-9-26-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAZWQKXNKIOB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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